1-Naphthylzinc iodide
Description
1-Naphthylzinc iodide is an organozinc compound characterized by a zinc atom bonded to a 1-naphthyl group and an iodide ion. Organozinc reagents are widely used in synthetic chemistry for cross-coupling reactions, such as Negishi couplings, due to their moderate reactivity and stability . The naphthyl group likely enhances the compound’s lipophilicity and steric bulk, influencing its reactivity and solubility compared to simpler zinc iodides like ZnI₂.
Properties
IUPAC Name |
iodozinc(1+);1H-naphthalen-1-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.HI.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYTNHFYDFTDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391166 | |
| Record name | 1-Naphthylzinc iodide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46000-10-6 | |
| Record name | 1-Naphthylzinc iodide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Naphthylzinc iodide can be synthesized through several methods. One common synthetic route involves the reaction of naphthylzinc with zinc iodide. Initially, naphthylzinc is reacted with concentrated hydrochloric acid to produce naphthylzinc chloride, which is then reacted with zinc iodide to yield this compound . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
1-Naphthylzinc iodide participates in Negishi-type cross-couplings with aryl electrophiles. For example:
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Transmetallation : Transfers the naphthyl group to palladium or nickel catalysts.
Notably, the reaction’s efficiency depends on:
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Solvent polarity : Polar solvents (DMF) stabilize intermediates.
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Iodide concentration : Excess iodide ions (I⁻) can inhibit reactivity via competitive coordination .
Nucleophilic Substitution Reactions
NapZnI acts as a nucleophile in SN2 reactions with alkyl halides or carbonyl electrophiles:
-
Alkylation :
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Addition to carbonyls :
Reaction outcomes are influenced by steric hindrance and the electronic nature of the electrophile .
Byproduct Formation and Mitigation
Key byproducts include:
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Homocoupled 1,1′-binaphthyl (5a) : Generated via oxidative dimerization of naphthyl radicals.
Strategies to minimize byproducts:
Scientific Research Applications
1-Naphthylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of anti-cancer and anti-viral drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-naphthylzinc iodide exerts its effects involves its ability to form stable organometallic intermediates. These intermediates can participate in various chemical reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinc Iodide (ZnI₂)
Zinc iodide (ZnI₂) is a white, hygroscopic solid synthesized via direct reaction of zinc and iodine in ether . Key properties include:
- Solubility : Highly soluble in water (e.g., 450 g/100 mL at 20°C) and polar solvents.
- Reactivity : Acts as a Lewis acid catalyst and is used in organic synthesis and disinfectants.
- Applications : Employed in X-ray contrast imaging and as a precursor for other zinc compounds.
In contrast, 1-naphthylzinc iodide’s naphthyl substituent would reduce its water solubility and increase its utility in organometallic reactions requiring sterically hindered intermediates.
Copper(I) Iodide (CuI)
Copper(I) iodide is a white solid (turning brown upon light exposure) with applications in catalysis and cloud seeding . Unlike this compound, CuI:
- Solubility : Poor in water but soluble in ammonia or KI solutions.
- Reactivity : Participates in Ullmann and Goldberg couplings.
- Structure : Adopts a covalent lattice, contrasting with the ionic character of ZnI₂.
The zinc center in this compound likely offers greater stability in air compared to CuI, which oxidizes readily.
Potassium Iodide (KI)
Potassium iodide is a water-soluble ionic compound used in medicine and radiation protection . Key differences include:
- Solubility : KI dissolves readily in water (29.8% at 20°C) , whereas this compound’s organic group impedes dissolution.
- Function : KI serves as an iodine source, while this compound acts as a nucleophile in C–C bond formation.
Aluminum Iodide (AlI₃)
Aluminum iodide is a Lewis acid with a hexagonal crystal structure . Notable contrasts:
- Reactivity : AlI₃ is a strong Lewis acid, whereas this compound’s reactivity is modulated by its organic ligand.
- Applications: AlI₃ is used in Friedel-Crafts alkylation, while organozinc compounds are preferred for stereospecific syntheses.
Naphtho-Thiazolium Iodides
Complexes like naphtho[1,2-d]thiazolium iodide (CAS 2785-01-5) share structural motifs with this compound, such as aromatic systems . However, their thiazolium heterocycles and charge distribution differ fundamentally, leading to distinct electronic properties and applications in dye chemistry rather than organometallic catalysis.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 1-Naphthylzinc iodide, and how can purity be verified?
- Methodological Answer : Synthesis typically involves reacting 1-naphthyllithium with zinc iodide (ZnI₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) at low temperatures (−78°C to 0°C). Purity verification includes:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for characteristic peaks of the naphthyl group (e.g., aromatic protons at δ 7.2–8.5 ppm) and absence of unreacted starting materials .
- Elemental Analysis : Confirm stoichiometric ratios of C, H, Zn, and I.
- X-ray Diffraction (XRD) : Compare crystallographic data with literature to confirm molecular structure .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
- Methodological Answer :
- FT-IR Spectroscopy : Identify Zn–C stretching vibrations (450–550 cm⁻¹) and absence of O–H bonds (indicative of moisture contamination) .
- UV-Vis Spectroscopy : Detect π→π* transitions in the naphthyl group (200–300 nm range) .
- Mass Spectrometry (MS) : Observe molecular ion peaks corresponding to [C₁₀H₇ZnI]⁺ and isotopic patterns for Zn and I .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in cross-coupling reactions to minimize decomposition?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize the organozinc intermediate. Avoid protic solvents to prevent hydrolysis .
- Temperature Control : Maintain reactions at −20°C to 25°C to balance reactivity and stability.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for efficiency in Negishi couplings. Monitor reaction progress via TLC or GC-MS .
- Additives : Use LiCl or MgBr₂ to enhance solubility and reduce side reactions .
Q. What strategies are effective in resolving contradictory crystallographic data when determining the structure of this compound complexes?
- Methodological Answer :
- Multi-Technique Validation : Combine single-crystal XRD with powder XRD and computational modeling (DFT) to cross-validate bond lengths and angles .
- High-Resolution TEM : Resolve atomic arrangements in polycrystalline samples .
- Neutron Diffraction : Differentiate between light atoms (C, H) and heavy atoms (Zn, I) in complex lattices .
- Data Reproducibility : Repeat crystallizations under varied conditions (solvent, temperature) to assess structural consistency .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting reactivity data when this compound exhibits variable yields in similar reactions?
- Methodological Answer :
- Controlled Variable Testing : Systematically alter one parameter at a time (e.g., solvent, temperature, stoichiometry) to isolate contributing factors .
- Kinetic Studies : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and decomposition pathways .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify statistically significant variables .
Q. What experimental controls are critical when studying the air sensitivity of this compound?
- Methodological Answer :
- Inert Atmosphere : Conduct all manipulations in gloveboxes or Schlenk lines with O₂/H₂O levels <1 ppm .
- Blank Reactions : Compare reactions run under argon vs. ambient air to quantify decomposition rates.
- Stability Assays : Monitor compound integrity over time via NMR and XRD to establish shelf-life .
Methodological Best Practices
Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?
- Methodological Answer :
- Detailed Protocols : Specify exact reagent grades, solvent drying methods, and reaction times .
- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic files (CIF) in supplementary materials .
- Peer Validation : Collaborate with independent labs to replicate key results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
